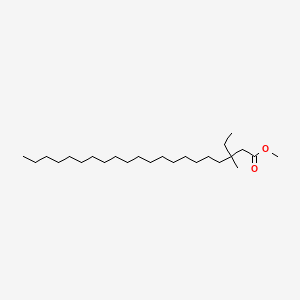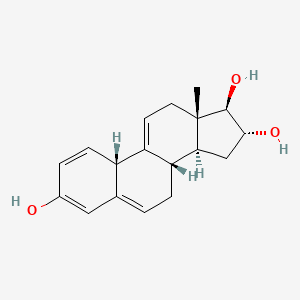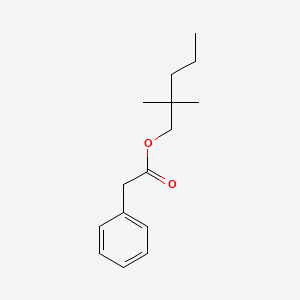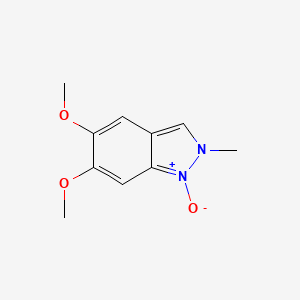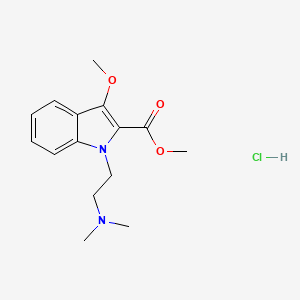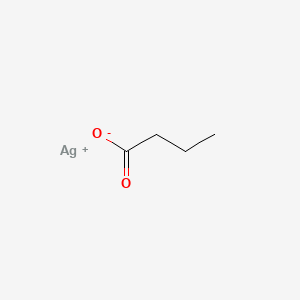
Butanoic acid silver(i)salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
-
Direct Reaction with Silver(I) Fluoride
Method: A one-pot, water-free method involves the direct reaction of silver(I) fluoride (AgF) with butanoic acid in a non-aqueous solvent.
-
Reaction with Silver Nitrate
Method: Another common method involves reacting butanoic acid with silver nitrate (AgNO₃) in an aqueous solution.
Conditions: The reaction is performed at room temperature, and the product is precipitated out of the solution.
Industrial Production Methods
Industrial production methods for butanoic acid silver(I) salt are similar to laboratory methods but are scaled up to accommodate larger quantities. The choice of method depends on the desired purity and yield of the product.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation
- Butanoic acid silver(I) salt can undergo oxidation reactions, where the silver ion (Ag⁺) is reduced to metallic silver (Ag).
-
Reduction
- The compound can also participate in reduction reactions, where the silver ion is reduced to its elemental form.
-
Substitution
- In substitution reactions, the silver ion can be replaced by other metal ions or organic groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
Reducing Agents: Sodium borohydride (NaBH₄), hydrazine (N₂H₄).
Solvents: Water, ethanol, non-aqueous solvents like acetonitrile.
Major Products Formed
Oxidation: Metallic silver (Ag), carbon dioxide (CO₂).
Reduction: Elemental silver (Ag).
Substitution: Various metal butyrates or organic derivatives.
Aplicaciones Científicas De Investigación
Butanoic acid silver(I) salt has several applications in scientific research:
-
Chemistry
- Used as a precursor for the synthesis of silver nanoparticles.
- Employed in photothermographic imaging materials .
-
Biology
-
Medicine
-
Industry
- Utilized in the production of conductive inks and coatings.
- Applied in catalysis for organic synthesis reactions .
Mecanismo De Acción
The mechanism of action of butanoic acid silver(I) salt involves the interaction of the silver ion (Ag⁺) with biological molecules. The silver ion can disrupt bacterial cell membranes, leading to cell death. Additionally, silver ions can interact with thiol groups in proteins, inhibiting their function and leading to antimicrobial effects .
Comparación Con Compuestos Similares
Similar Compounds
-
Silver Acetate (C₂H₃AgO₂)
- Similar in structure but with a shorter carbon chain.
- Used in similar applications, such as antimicrobial agents and catalysts.
-
Silver Propionate (C₃H₅AgO₂)
- Slightly longer carbon chain than silver acetate.
- Also used in antimicrobial and catalytic applications.
-
Silver Hexanoate (C₆H₁₁AgO₂)
- Longer carbon chain than butanoic acid silver(I) salt.
- Used in similar applications but with different solubility and reactivity properties.
Uniqueness
Butanoic acid silver(I) salt is unique due to its balance of chain length and reactivity. It offers a good compromise between solubility and antimicrobial activity, making it suitable for various applications in chemistry, biology, and industry.
Propiedades
Fórmula molecular |
C4H7AgO2 |
|---|---|
Peso molecular |
194.97 g/mol |
Nombre IUPAC |
silver;butanoate |
InChI |
InChI=1S/C4H8O2.Ag/c1-2-3-4(5)6;/h2-3H2,1H3,(H,5,6);/q;+1/p-1 |
Clave InChI |
JKOCEVIXVMBKJA-UHFFFAOYSA-M |
SMILES canónico |
CCCC(=O)[O-].[Ag+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


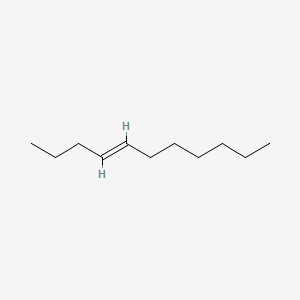
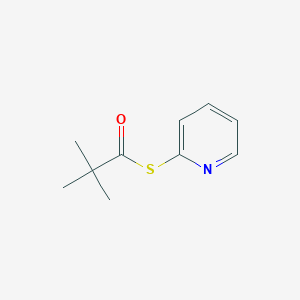
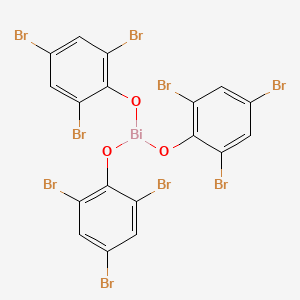
![4-[(1E)-3,3-diethyltriaz-1-en-1-yl]benzoic acid](/img/structure/B13794114.png)

![Tricyclo[3.2.1.0(2,4)]oct-6-ene, 3-(2-methyl-1-propenylidene)-](/img/structure/B13794119.png)
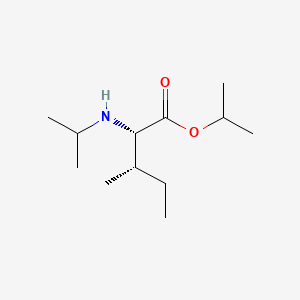
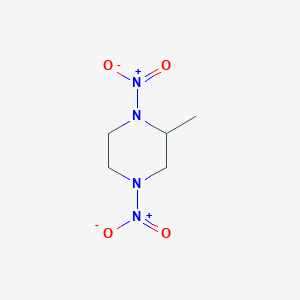
![1,1,3-Trimethyl-2-[(1E,3Z)-3-phenyl-5-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[E]indol-2-ylidene)-1,3-pentadienyl]-1H-benzo[E]indolium iodide](/img/structure/B13794145.png)
